3-Amino-4-methylphenylboronic acid

Catalog No.
S672283
CAS No.
22237-12-3
M.F
C7H10BNO2
M. Wt
150.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-methylphenylboronic acid

CAS Number

22237-12-3

Product Name

3-Amino-4-methylphenylboronic acid

IUPAC Name

(3-amino-4-methylphenyl)boronic acid

Molecular Formula

C7H10BNO2

Molecular Weight

150.97 g/mol

InChI

InChI=1S/C7H10BNO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,9H2,1H3

InChI Key

PLTGUDDQNWJILD-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)C)N)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)C)N)(O)O

Synthesis and Labeling:

3-Amino-4-methylphenylboronic acid (3-AMB) is a valuable building block in organic synthesis, particularly for the construction of complex organic molecules with potential pharmaceutical applications. Several research articles describe various methods for the synthesis of 3-AMB, including metal-catalyzed cross-coupling reactions and borylation techniques []. Additionally, researchers have developed methods to introduce radioisotope labels (e.g., ¹¹C) into 3-AMB for applications in positron emission tomography (PET) imaging.

Medicinal Chemistry:

-AMB serves as a versatile precursor for the synthesis of various bioactive molecules with diverse therapeutic potential. Research efforts have explored the incorporation of 3-AMB into:

  • Kinase inhibitors: These molecules target specific enzymes (kinases) involved in various signaling pathways, and their inhibition holds promise for treating cancer and other diseases.
  • Antimicrobial agents: Researchers have investigated the development of 3-AMB-based compounds with activity against bacteria, fungi, and viruses.
  • Other therapeutic agents: Studies have explored the use of 3-AMB in the synthesis of molecules targeting various diseases, including Alzheimer's disease and neurodegenerative disorders [].

Material Science:

-AMB exhibits interesting properties that have attracted research interest in material science applications. Studies have investigated the use of 3-AMB derivatives in the development of:

  • Organic light-emitting diodes (OLEDs): These materials have potential applications in displays and lighting due to their ability to emit light when electrically stimulated.
  • Organic semiconductors: These materials exhibit semiconducting properties and could be used in various electronic devices.

3-Amino-4-methylphenylboronic acid is an organic compound with the molecular formula C7H10BNO2C_7H_{10}BNO_2 and a molecular weight of approximately 150.97 g/mol. It features a boronic acid functional group, which is characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. The compound is typically presented as a white to gray crystalline powder and is known for its high purity, often exceeding 95% in commercial preparations .

Typical of boronic acids. These include:

  • Suzuki Coupling Reactions: This compound can act as a coupling partner in Suzuki cross-coupling reactions, forming biaryl compounds when reacted with aryl halides in the presence of a palladium catalyst.
  • Boronic Acid Reactions: The boronic acid moiety allows for reactions with diols to form stable boronate esters, which are useful in organic synthesis.
  • Acid-Base Reactions: The amino group can participate in acid-base reactions, influencing the compound's solubility and reactivity in different pH environments.

3-Amino-4-methylphenylboronic acid has shown potential biological activities, particularly in medicinal chemistry. Its ability to interact with biological targets makes it a candidate for drug development. Some notable activities include:

  • Inhibition of Enzymes: It may inhibit certain enzymes involved in metabolic pathways, although specific targets require further investigation.
  • Anticancer Properties: Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties, although direct evidence for this specific compound is limited .

The synthesis of 3-Amino-4-methylphenylboronic acid can be achieved through several methods:

  • Boron Trioxide Method: Reacting 4-methylphenylamine with boron trioxide under controlled conditions can yield the desired boronic acid.
  • Direct Boronation: The reaction of 4-methylphenylboronic acid with ammonia or amines can introduce the amino group directly onto the aromatic ring.
  • Reduction of Nitro Compounds: Starting from 3-nitro-4-methylphenylboronic acid, reduction using catalytic hydrogenation or other reducing agents can yield the amino derivative .

3-Amino-4-methylphenylboronic acid has several applications across various fields:

  • Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, especially in pharmaceutical chemistry.
  • Material Science: Used in the development of polymers and materials that require specific functional groups for enhanced properties.
  • Diagnostics: Potential applications in biosensors and diagnostic kits due to its ability to form complexes with sugars and other biomolecules .

Studies on the interactions of 3-Amino-4-methylphenylboronic acid focus on its reactivity with biological molecules and synthetic targets:

  • Reactivity with Sugars: The compound can form reversible complexes with diols, making it useful for studying carbohydrate interactions.
  • Binding Studies: Research into its binding affinity with various proteins and enzymes is ongoing, providing insights into its potential therapeutic uses.

Several compounds share structural similarities with 3-Amino-4-methylphenylboronic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Amino-phenylboronic acidC6H8BNO2Lacks methyl substitution; used in similar reactions
4-Amino-phenylboronic acidC6H8BNO2Different substitution pattern; explored for drug design
3-Amino-4-hydroxyphenylboronic acidC7H10BNO3Contains a hydroxyl group; enhances reactivity

These compounds are unique due to their specific substitution patterns and functional groups, which influence their reactivity and biological activity.

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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